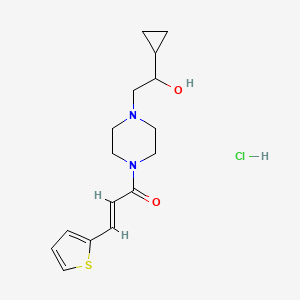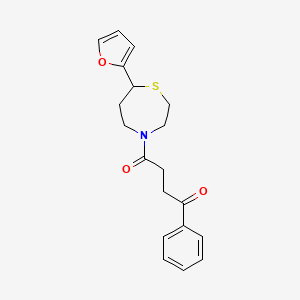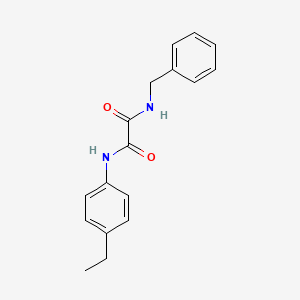![molecular formula C23H23ClN2O5S B2400042 8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866895-19-4](/img/structure/B2400042.png)
8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The quinoline could be formed through a Skraup or Doebner-Miller synthesis, the benzenesulfonyl group could be introduced through a sulfonation reaction, and the spirocyclic structure could be formed through a type of cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The quinoline and benzenesulfonyl groups would likely contribute to the compound’s aromaticity, while the spirocyclic structure would give it a three-dimensional shape.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the quinoline, benzenesulfonyl, and spirocyclic groups. The quinoline could undergo electrophilic aromatic substitution reactions, the benzenesulfonyl group could participate in nucleophilic substitution reactions, and the spirocyclic structure could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups.Applications De Recherche Scientifique
Spirocyclic and Azaspiro Compound Synthesis
- Studies have detailed synthetic routes to create spirocyclic systems and dihydroisoquinoline derivatives through Ritter reactions, showcasing the versatility of these compounds in forming complex chemical structures. These methods offer insights into synthesizing related compounds, including those with specific spirocyclic frameworks like 8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (Rozhkova et al., 2013).
Supramolecular Arrangements
- Research on cyclohexane-5-spirohydantoin derivatives has contributed to understanding the supramolecular arrangements influenced by substituents on the cyclohexane ring, highlighting the role of molecular structure in crystal formation (Graus et al., 2010).
Aziridination and Cycloaddition
- The aziridination and 1,3-dipolar cycloaddition processes of dibenzylidenecyclohexanone and its derivatives have been explored, demonstrating the formation of diazadispirodecanes and triazadispirododecanes. These studies offer a pathway to synthesize nitrogen-containing spirocyclic compounds (Albar et al., 1997).
Stereoselective Syntheses
- Research into the stereoselective syntheses of spiroacetal enol ethers and related compounds reveals methods to control the stereochemistry of spirocyclic frameworks, which is crucial for the creation of compounds with desired biological or chemical properties (Toshima et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
8-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-4-7-20-19(14-17)22(26-10-8-23(9-11-26)30-12-13-31-23)21(15-25-20)32(27,28)18-5-2-16(24)3-6-18/h2-7,14-15H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIWSKGOTULJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

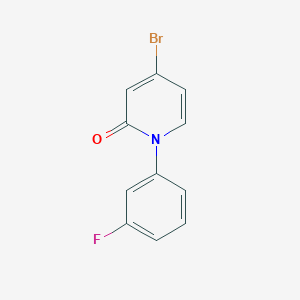
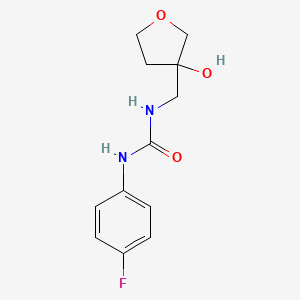
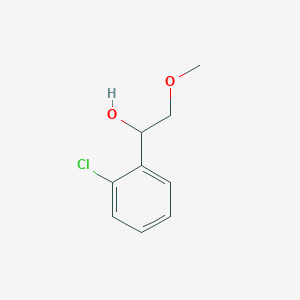
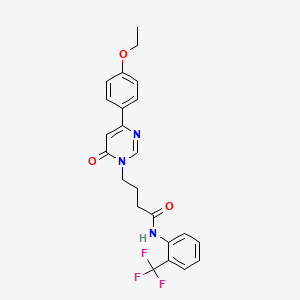
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)
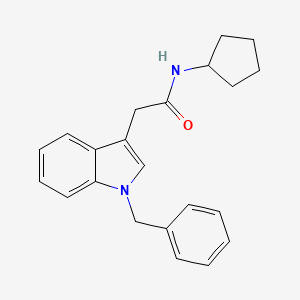
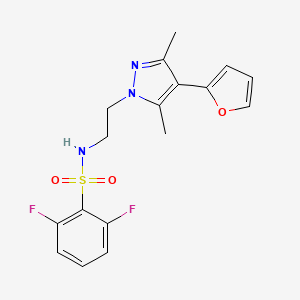
![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)
